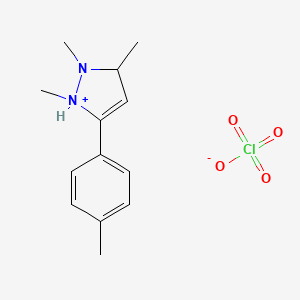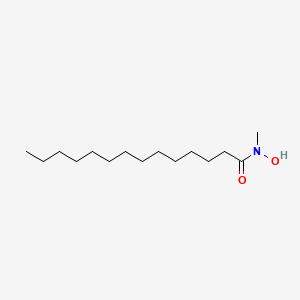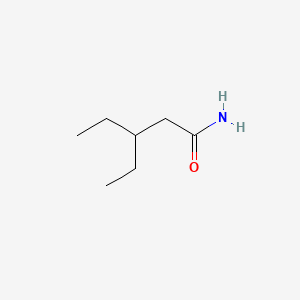
3-Ethylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylpentanamide is an organic compound with the molecular formula C7H15NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethylpentanamide can be synthesized through several methods. One common approach involves the reaction of 3-ethylpentanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for precise control over reaction conditions and yields. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylpentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed:
Oxidation: 3-Ethylpentanoic acid.
Reduction: 3-Ethylpentylamine.
Substitution: Various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Ethylpentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis in biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-ethylpentanamide involves its interaction with specific molecular targets and pathways. In biological systems, it can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The amide group can also participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
Pentanamide: Similar in structure but lacks the ethyl group at the third position.
N-Ethylpentanamide: Similar but with the ethyl group attached to the nitrogen atom instead of the carbon chain.
Uniqueness: 3-Ethylpentanamide is unique due to the presence of the ethyl group at the third position of the pentanamide chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
55327-21-4 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
3-ethylpentanamide |
InChI |
InChI=1S/C7H15NO/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |
Clave InChI |
QDWYZRNZJUNDJO-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


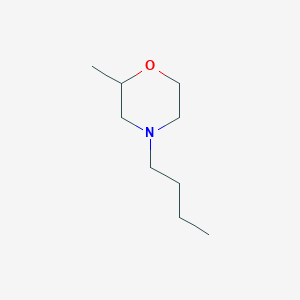

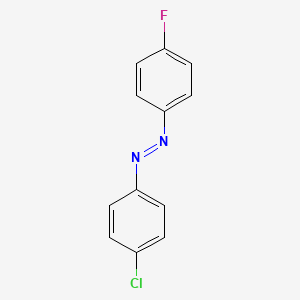
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)
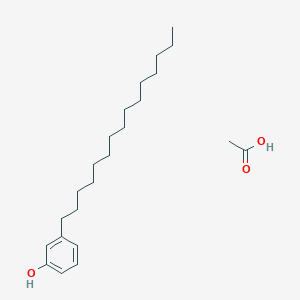
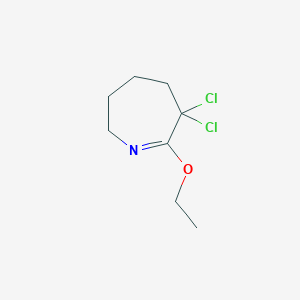
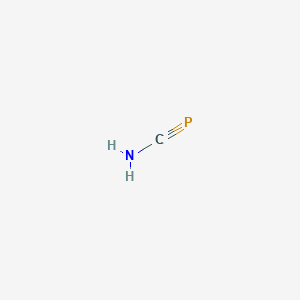
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
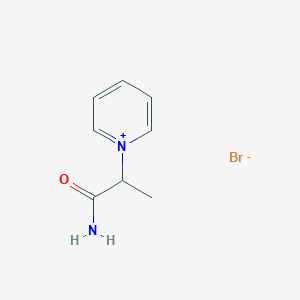
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
